6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
This compound is characterized by its molecular formula, C({12})H({21})ClN(_{4})O, and a molecular weight of 272.78 g/mol. It is often used in various fields of research, including chemistry, biology, and medicine, due to its versatile chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl cyanoacetate and formamidine acetate under basic conditions.
Substitution Reactions: The ethoxy group is introduced via a nucleophilic substitution reaction using ethyl iodide.
N-Methylation:
Piperidine Introduction: The piperidine moiety is incorporated through a nucleophilic substitution reaction with 3-chloropyridine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride exerts its effects is primarily through interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
- 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and piperidinyl groups contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
6-ethoxy-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-17-12-7-11(14-9-15-12)16(2)10-5-4-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADJMZHOXXZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N(C)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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